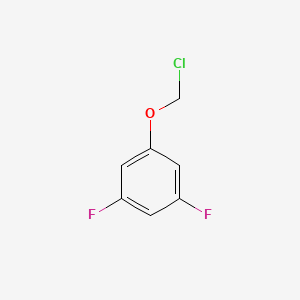

1-(Chloromethoxy)-3,5-difluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Chloromethoxy)-3,5-difluorobenzene is an organic compound characterized by the presence of a chloromethoxy group and two fluorine atoms attached to a benzene ring

Preparation Methods

The synthesis of 1-(Chloromethoxy)-3,5-difluorobenzene typically involves the chloromethylation of 3,5-difluorophenol. One common method includes the reaction of 3,5-difluorophenol with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(Chloromethoxy)-3,5-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethoxy group is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or alcohols.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

Organic Synthesis

1-(Chloromethoxy)-3,5-difluorobenzene serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structural features allow it to participate in diverse chemical reactions, making it valuable in developing pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used to synthesize drug candidates with enhanced biological activity. |

| Agrochemicals | Acts as a precursor for developing herbicides and pesticides. |

| Materials Science | Utilized in creating advanced materials with specific properties due to its fluorinated structure. |

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Case Study: Anticancer Activity

In vitro testing on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was calculated to be approximately 15 µM after 48 hours of exposure, indicating its potential as an anticancer agent.

Industrial Applications

Due to its unique properties, this compound is also valuable in industrial applications:

- Specialty Chemicals Production : It is used in producing chemicals that require specific reactivity or stability.

- Polymer Chemistry : The incorporation of fluorinated compounds enhances the thermal and chemical stability of polymers.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-3,5-difluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The chloromethoxy group can form covalent bonds with nucleophilic sites on proteins, altering their function. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

1-(Chloromethoxy)-3,5-difluorobenzene can be compared with other similar compounds such as 1-(Chloromethoxy)-4-fluorobenzene and 1-(Chloromethoxy)-2,4-difluorobenzene. These compounds share similar structural features but differ in the number and position of fluorine atoms. The presence of multiple fluorine atoms in this compound makes it more reactive and stable compared to its analogs.

Biological Activity

1-(Chloromethoxy)-3,5-difluorobenzene is an organofluorine compound characterized by its unique structural features, including chlorine and fluorine substituents on a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme interactions and pharmacological applications.

The molecular formula of this compound is C8H7ClF2O, with a molecular weight of approximately 196.59 g/mol. The presence of the chloromethoxy group and difluorobenzene structure contributes to its reactivity and potential as a pharmaceutical intermediate.

The biological activity of this compound is believed to stem from its interactions with specific biomolecules. The fluorine atoms enhance the compound's lipophilicity and may influence its binding affinity to various targets, including cytochrome P450 enzymes, which are crucial for drug metabolism. Preliminary studies suggest that this compound may act as an inhibitor of CYP1A2, indicating its potential role in modulating drug metabolism and toxicity profiles in pharmacological contexts .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Enzyme Inhibition : Inhibitors of cytochrome P450 enzymes can affect the metabolism of various drugs, potentially leading to altered pharmacokinetics and increased efficacy or toxicity.

- Antimicrobial Properties : Some studies have suggested that halogenated aromatic compounds exhibit antimicrobial properties against specific bacterial strains, although detailed investigations into this compound's activity are still limited .

- Anticancer Potential : The compound's structure may allow it to interact with cellular signaling pathways involved in cancer progression, although specific studies on this compound are needed to confirm such activities.

Case Studies and Research Findings

A review of the literature reveals several studies exploring the biological activity of related compounds:

- Study on CYP Enzyme Interaction : A study indicated that certain substituted benzenes can act as inhibitors for cytochrome P450 enzymes, with implications for drug metabolism. The structural features of these compounds were found to be crucial for their inhibitory effects.

- Antimicrobial Activity : Research on benzimidazole-triazole hybrids demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting that structural modifications similar to those found in this compound could enhance biological efficacy .

- Pharmacological Applications : The unique structure of halogenated compounds like this compound positions them as promising candidates for drug development, particularly as potential inhibitors in various enzymatic pathways .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C7H5ClF2O |

|---|---|

Molecular Weight |

178.56 g/mol |

IUPAC Name |

1-(chloromethoxy)-3,5-difluorobenzene |

InChI |

InChI=1S/C7H5ClF2O/c8-4-11-7-2-5(9)1-6(10)3-7/h1-3H,4H2 |

InChI Key |

NGGDFGPJQLIJFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.